

An In-depth Technical Guide to the Structure and Properties of 2-Oxazolidinethione

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Compound of Interest

Compound Name: 2-Oxazolidinethione

Cat. No.: B1225483

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxazolidinethione, with the IUPAC name 1,3-oxazolidine-2-thione, is a heterocyclic organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.^[1] Its rigid, five-membered ring structure incorporating nitrogen, oxygen, and a thiocarbonyl group provides a unique scaffold for the development of novel therapeutic agents and chiral auxiliaries. This technical guide provides a comprehensive overview of the structure, synthesis, spectroscopic properties, and potential applications of **2-oxazolidinethione** and its derivatives, with a particular focus on their emerging role in drug development.

Chemical Structure and Physicochemical Properties

2-Oxazolidinethione is a crystalline solid with the molecular formula C_3H_5NOS and a molecular weight of 103.143 g/mol.^{[2][3]} The core of its structure is a five-membered oxazolidine ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a thiocarbonyl group ($C=S$) at position 2.

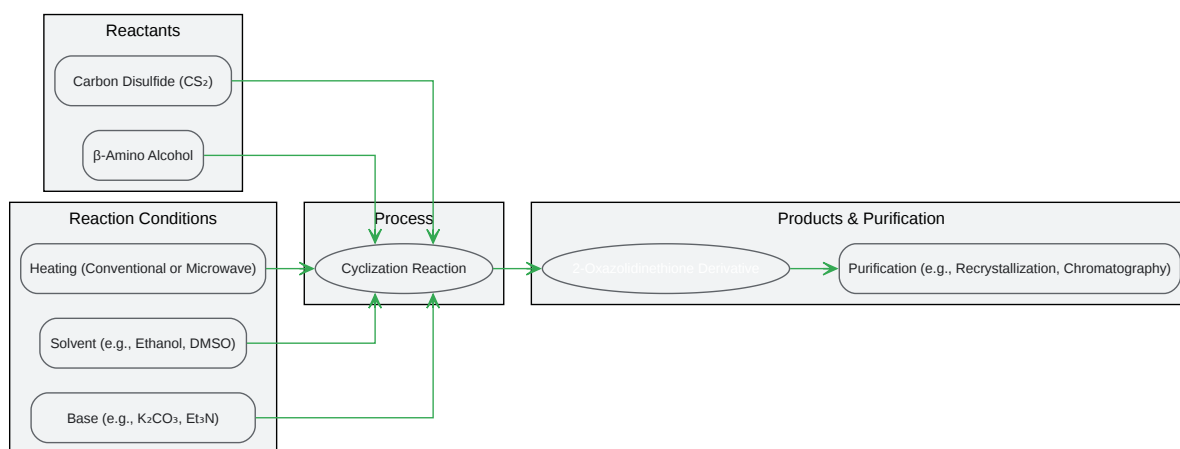
A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
IUPAC Name	1,3-oxazolidine-2-thione	[1]
CAS Number	5840-81-3	[2][3]
Molecular Formula	C ₃ H ₅ NOS	[2][3]
Molecular Weight	103.143 g/mol	[2][3]
Canonical SMILES	C1COC(=S)N1	[1]
InChI	InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6)	[2][3]
InChIKey	UMURLIQHQSULR-UHFFFAOYSA-N	[2][3]

Synthesis of 2-Oxazolidinethione

Several synthetic routes to **2-oxazolidinethione** and its derivatives have been reported, often starting from β -amino alcohols. A common and efficient method involves the reaction of a β -amino alcohol with carbon disulfide. Microwave-assisted organic synthesis has emerged as a rapid and high-yielding approach for the preparation of these compounds.

Below is a generalized workflow for the synthesis of **2-oxazolidinethione** derivatives.



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A generalized workflow for the synthesis of **2-oxazolidinethione** derivatives.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from methodologies reported for the synthesis of 4-substituted oxazolidine-2-thiones and can be generalized for the synthesis of the parent compound from ethanolamine.

Materials:

- Ethanolamine
- Carbon disulfide (CS₂)
- Potassium carbonate (K₂CO₃)

- Ethanol (EtOH)
- Microwave reactor

Procedure:

- In a 10 mL microwave reaction vessel, combine ethanolamine (1.0 eq.), potassium carbonate (1.5 eq.), and ethanol (5 mL).
- To this mixture, add carbon disulfide (1.2 eq.) dropwise while stirring.
- Seal the reaction vessel and place it in the microwave reactor.
- Irradiate the mixture at a constant temperature of 80 °C for 10-20 minutes with a power of 100-150 W.
- After the reaction is complete, cool the vessel to room temperature.
- Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-oxazolidinethione**.

Spectroscopic and Structural Characterization

The structure of **2-oxazolidinethione** has been elucidated and confirmed through various spectroscopic techniques and X-ray crystallography.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for **2-oxazolidinethione**.

Spectroscopic Technique	Characteristic Data
^1H NMR (DMSO- d_6 , 400 MHz)	δ 8.35 (s, 1H, NH), 4.35 (t, J = 8.0 Hz, 2H, OCH $_2$), 3.55 (t, J = 8.0 Hz, 2H, NCH $_2$)
^{13}C NMR (DMSO- d_6 , 100 MHz)	δ 189.0 (C=S), 68.0 (OCH $_2$), 45.0 (NCH $_2$)
IR (KBr, cm^{-1})	3200-3400 (N-H stretch), 1500-1550 (C=S stretch), 1250-1300 (C-N stretch), 1000-1100 (C-O stretch)
Mass Spectrometry (EI)	m/z 103 (M^+), 73, 60, 44

Crystal Structure

The crystal structure of 4-ethyl-1,3-oxazolidine-2-thione has been determined by single-crystal X-ray diffraction.[4][5] The compound crystallizes in the monoclinic system with the space group $P2_1/c$. The five-membered ring is nearly planar, and the molecules form centrosymmetric dimers in the crystal lattice through intermolecular N-H \cdots S hydrogen bonds. This hydrogen bonding pattern is a key feature of the solid-state structure of **2-oxazolidinethione** and its derivatives.

Applications in Drug Development

The **2-oxazolidinethione** scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

While the oxazolidinone class of antibiotics, such as Linezolid, is well-established, the corresponding **2-oxazolidinethione** analogs have also shown promise. The replacement of the carbonyl oxygen with sulfur can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved activity or a different spectrum of activity. Structure-activity relationship (SAR) studies have shown that the antibacterial potency of 5-thiocarbonyl oxazolidinones is influenced by their lipophilicity.

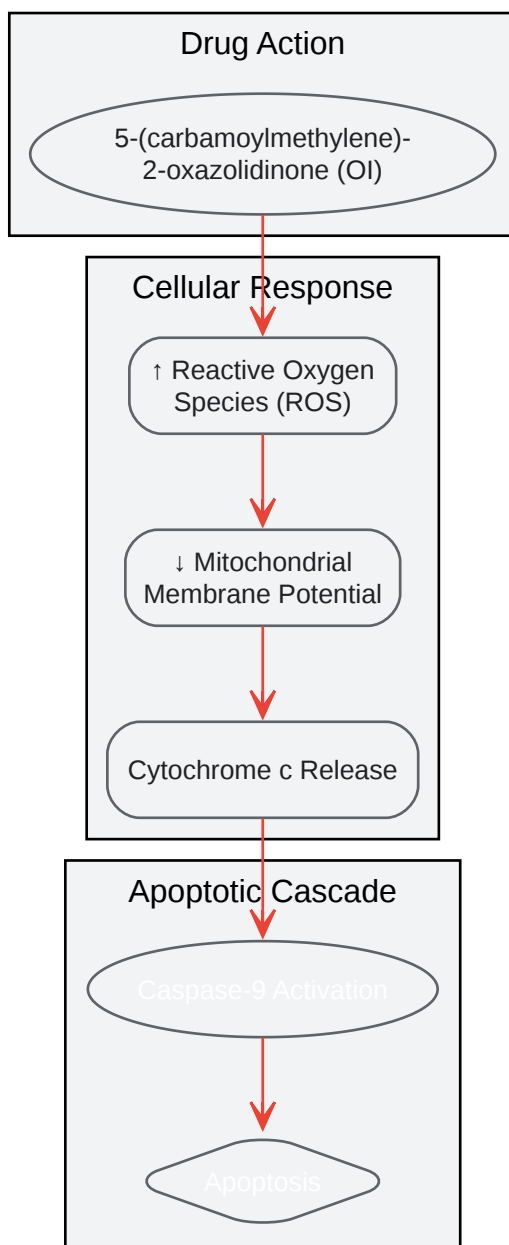
Anticancer Activity

Recent studies have highlighted the potential of **2-oxazolidinethione** derivatives as anticancer agents. Certain derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, a study on 5-(carbamoylmethylene)-oxazolidin-2-one derivatives demonstrated that a lead compound, referred to as OI, induces apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells through the mitochondrial intrinsic pathway.[3]

The proposed mechanism of action involves the following key steps:

- **Increased Reactive Oxygen Species (ROS) Production:** The compound leads to an accumulation of ROS within the cancer cells.
- **Mitochondrial Dysfunction:** The elevated ROS levels cause a decrease in the mitochondrial membrane potential.
- **Cytochrome c Release:** The compromised mitochondrial membrane releases cytochrome c into the cytosol.
- **Caspase Activation:** Cytochrome c activates the caspase cascade, specifically initiating the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway.
- **Apoptosis:** The activation of downstream caspases ultimately leads to programmed cell death.

The signaling pathway for this process is illustrated in the diagram below.



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Proposed apoptotic signaling pathway induced by a 2-oxazolidinone derivative.

The cytotoxicity of some novel 2-thioxo-oxazolidin-4-one derivatives against various cancer cell lines is summarized below.

Compound	Cell Line	IC ₅₀ (μM)
NB-3	HL-60	17.84
NB-4	Jurkat	15.19

Data extracted from a study on 2-thioxo-oxazolidin-4-one derivatives.

Conclusion

2-Oxazolidinethione is a versatile heterocyclic compound with a well-defined structure and accessible synthetic routes. Its unique chemical properties make it a valuable building block in organic synthesis and a promising scaffold for the development of new therapeutic agents. The demonstrated antibacterial and, more recently, anticancer activities of its derivatives highlight the potential of this core structure in addressing significant challenges in medicine. Further exploration of the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective drugs.

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